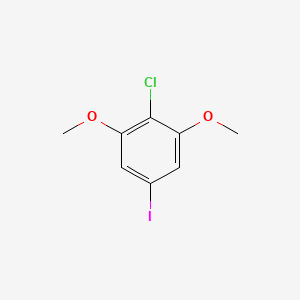

1-Chloro-2,6-dimethoxy-4-iodobenzene

説明

1-Chloro-2,6-dimethoxy-4-iodobenzene is a polysubstituted benzene derivative featuring chlorine (Cl) at position 1, methoxy (–OCH₃) groups at positions 2 and 6, and iodine (I) at position 4. This arrangement creates a unique electronic and steric profile:

- Electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution at ortho/para positions, while the electron-withdrawing chlorine and iodine (halogens) deactivate the ring but direct substituents to specific sites.

- The iodine atom contributes to high molecular weight (C₈H₇ClIO₂; MW ≈ 328.5 g/mol) and may enhance reactivity in cross-coupling reactions due to its polarizable nature.

特性

分子式 |

C8H8ClIO2 |

|---|---|

分子量 |

298.50 g/mol |

IUPAC名 |

2-chloro-5-iodo-1,3-dimethoxybenzene |

InChI |

InChI=1S/C8H8ClIO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,1-2H3 |

InChIキー |

RZSCGLIHJLHASZ-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC(=C1Cl)OC)I |

製品の起源 |

United States |

類似化合物との比較

1-Chloro-2,6-dinitro-4-perfluoroalkylthiobenzenes

Structural Differences :

- Substituents: Nitro (–NO₂) and perfluoroalkylthio (–SCₙF₂ₙ₊₁) groups replace methoxy and iodine.

- Electronic Effects : Nitro groups are strongly electron-withdrawing, deactivating the ring and directing substitutions meta, whereas methoxy groups donate electrons, activating ortho/para positions .

- Reactivity : Perfluoroalkylthio groups in the cited compound enhance resistance to oxidation and thermal stability, making them suitable for fluoropolymer synthesis. In contrast, iodine in the target compound may facilitate Ullmann or Suzuki-Miyaura couplings due to its leaving group ability .

Table 1: Key Property Comparison

| Property | 1-Chloro-2,6-dimethoxy-4-iodobenzene | 1-Chloro-2,6-dinitro-4-perfluoroalkylthiobenzenes |

|---|---|---|

| Substituent Effects | Mixed (donor + acceptor) | Strongly electron-withdrawing |

| Solubility | Moderate (polar solvents) | Low (non-polar solvents due to fluorocarbons) |

| Reactivity | Cross-coupling, substitution | Fluoropolymer synthesis, oxidation-resistant |

1-(Ethoxymethoxy)-4-iodobenzene

Structural Differences :

- Substituents : Ethoxymethoxy (–OCH₂OCH₂CH₃) replaces 2,6-dimethoxy and chlorine.

- Electronic Profile : Both compounds retain iodine, but the absence of chlorine in 1-(ethoxymethoxy)-4-iodobenzene reduces electron withdrawal, making the ring more reactive toward electrophiles.

Table 2: Steric and Electronic Comparison

| Parameter | This compound | 1-(Ethoxymethoxy)-4-iodobenzene |

|---|---|---|

| Substituent Bulk | Moderate (methoxy) | High (ethoxymethoxy) |

| Ring Activation | Mixed (Cl deactivates, OCH₃ activates) | Activated (no Cl) |

| Molecular Weight | ~328.5 g/mol | ~280.1 g/mol (C₉H₁₁IO₂) |

Iodobenzene (C₆H₅I)

Structural Simplicity :

- Monosubstituted benzene with iodine at position 1.

- Reactivity : Lacks directing groups, making electrophilic substitutions less regioselective. However, it is widely used in aryl-iodide-mediated couplings (e.g., Ullmann reactions) .

- Safety : Both compounds share hazards associated with iodine (e.g., respiratory irritation), but the target compound’s additional substituents may alter toxicity profiles .

Key Research Findings and Implications

Electronic Effects : The juxtaposition of electron-donating (methoxy) and withdrawing (Cl, I) groups in this compound creates a balanced reactivity profile, enabling selective substitutions at activated positions .

Halogen Influence : Iodine’s polarizability enhances its utility in metal-catalyzed reactions compared to lighter halogens (e.g., Cl), though its size may reduce reaction rates in sterically crowded systems .

Safety Considerations : Multi-halogenated benzenes often require stringent handling protocols, particularly for inhalation and dermal exposure risks .

準備方法

Synthesis of 1-Chloro-2,6-dimethoxy-4-bromobenzene

Diazonium Salt-Based Iodination

Nitration and Reduction to Amine

Introducing iodine via diazonium intermediates requires precise positioning:

Sandmeyer Iodination

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Advantages | Challenges | Predicted Yield |

|---|---|---|---|---|

| Halogen Exchange | Bromination → Ullmann reaction | Scalable, fewer steps | Requires bromo precursor | 50–70% |

| Directed Metalation | Lithiation → iodination | High regioselectivity | Low-temperature conditions | 40–60% |

| Diazonium Chemistry | Nitration → Sandmeyer reaction | Well-established protocols | Multiple steps, nitro intermediate | 60–80% |

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost and simplicity. The halogen exchange route, leveraging Ullmann conditions, offers scalability, as seen in CN105016966A , where multi-gram batches are achieved. Conversely, diazonium chemistry’s exothermic nature demands stringent temperature control, complicating scale-up.

Q & A

Q. Example Workflow :

- Collect data with a CCD detector (Mo-Kα radiation, λ = 0.71073 Å).

- Refine using SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positions .

- Cross-validate with DFT-optimized geometries (e.g., Gaussian 16) .

Advanced: What computational strategies predict the antimicrobial activity of halogenated aromatics like this compound?

Answer:

Molecular Docking : Target DNA gyrase (PDB: 1KZN) or topoisomerase IV using AutoDock Vina. Prioritize compounds with high binding affinity (ΔG < −8 kcal/mol) .

QSAR Modeling : Use descriptors like LogP, polar surface area, and halogen bond strength to correlate structure with activity against Gram-positive bacteria .

MD Simulations : Simulate ligand-protein stability over 100 ns (GROMACS) to assess binding persistence .

Table 2: Key Physicochemical Properties for Bioactivity

| Property | Target Value | Reference Method |

|---|---|---|

| LogP | 2.5–3.5 | HPLC retention time |

| Polar Surface Area | <90 Ų | SwissADME |

| Halogen Bond Strength | −3 to −5 kcal/mol | DFT (B3LYP/6-31G*) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。